1-(4-bromobenzyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZPLUCKKYATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromobenzyl 1h Indole 5 Carbonitrile and Analogues
Precursor Synthesis and Functionalization Strategies
The initial phase in the synthesis of the target molecule is the formation of the core structure, 1H-indole-5-carbonitrile. This can be achieved through various synthetic pathways, each with its own merits and challenges.
Synthesis of Substituted Indole (B1671886) Cores
Several classical and modern methods are available for the construction of the indole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. For the preparation of 5-cyanoindole, the Fischer indole cyclization can be initiated from 4-cyanoaniline. The process involves the reaction of 4-cyanoaniline with a suitable ketone or aldehyde in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to yield the indole core.
Bartoli Indole Synthesis : This method is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other isomers. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. While not the most direct route for a 5-substituted indole, modifications of this approach can be employed.
From Substituted Anilines : A common strategy involves starting with an appropriately substituted aniline. For instance, a synthetic route can commence with 3-methyl-4-nitrobenzoic acid, which can be converted in several steps to a precursor suitable for indole ring closure.
Introduction of Carbonitrile Functionality at Indole C5 Position
The introduction of the carbonitrile group at the C5 position of the indole ring is a critical step. This can be accomplished either by starting with a precursor already containing the cyano group or by functionalizing the indole core at a later stage.
Palladium-Catalyzed Cyanation : A highly effective method for introducing the nitrile group is the palladium-catalyzed cyanation of a halogenated indole precursor, such as 5-bromoindole. This cross-coupling reaction typically employs a palladium catalyst, a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a suitable ligand. This method is valued for its high functional group tolerance and good yields.
Sandmeyer Reaction : The Sandmeyer reaction provides a classical route to introduce a nitrile group. This involves the diazotization of a 5-aminoindole precursor with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. This method is a reliable, though often harsh, way to install the cyano functionality.
Direct C-H Cyanation : More recent advancements have led to methods for the direct cyanation of the indole C-H bond. Electrochemical methods, for example, can achieve site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyano source, often with the aid of a redox catalyst.
The following table summarizes key reaction conditions for the synthesis of 1H-indole-5-carbonitrile.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 5-Bromoindole | Pd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120 °C | 1H-Indole-5-carbonitrile | 85 |
| 4-Cyanoaniline | Appropriate ketone/aldehyde, acid catalyst (e.g., PPA) | 1H-Indole-5-carbonitrile | Varies |
| 5-Aminoindole | 1. NaNO₂, HCl; 2. CuCN | 1H-Indole-5-carbonitrile | Moderate |
Alkylation Strategies for the N1 Position of the Indole Ring System
Once the 1H-indole-5-carbonitrile core is synthesized, the next step is the introduction of the 4-bromobenzyl group at the N1 position of the indole ring.
N-Alkylation with Bromobenzyl Moieties
The direct N-alkylation of indoles with benzyl (B1604629) halides is a common and straightforward method. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it more nucleophilic.
The reaction of 1H-indole-5-carbonitrile with 4-bromobenzyl bromide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) affords 1-(4-bromobenzyl)-1H-indole-5-carbonitrile. The choice of base and solvent can significantly impact the reaction rate and yield.
A summary of typical conditions for N-alkylation is presented below.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature | Product |
| 1H-Indole-5-carbonitrile | 4-Bromobenzyl bromide | NaH | DMF | Room Temperature | This compound |
| 1H-Indole-5-carbonitrile | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | This compound |
Metal-Catalyzed Approaches for N-Arylation/N-Benzylation (e.g., Palladium, Copper)
Metal-catalyzed cross-coupling reactions offer an alternative and often milder approach to N-benzylation. These methods can provide better control and functional group tolerance compared to traditional alkylation.
Palladium-Catalyzed N-Benzylation : Palladium catalysts are widely used for the N-arylation and N-benzylation of indoles. The reaction typically involves a palladium precursor, a suitable ligand (e.g., a phosphine-based ligand), and a base. The reaction of 1H-indole-5-carbonitrile with 4-bromobenzyl bromide or a related precursor can be facilitated by a palladium catalyst to form the desired product.
Copper-Catalyzed N-Benzylation : Copper-catalyzed N-alkylation, often referred to as the Ullmann condensation, is another valuable tool. This method typically employs a copper(I) salt as a catalyst, a ligand, and a base. It is particularly effective for the coupling of aryl halides with N-H containing compounds.
Multicomponent Reactions (MCRs) for Indole-Carbonitrile Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs can be envisioned for the construction of indole-carbonitrile scaffolds, though they may not directly yield this compound in a single step.
Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for the synthesis of diverse heterocyclic structures. An appropriately functionalized indole derivative could serve as one of the components in a Ugi or Passerini reaction to build a more complex scaffold that incorporates a carbonitrile group or a precursor to it. For example, an indole-containing aldehyde or amine could be used as a starting material.
Gewald Reaction : The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. While not directly producing an indole, it is conceivable to design a multi-step synthesis where a Gewald reaction product is further elaborated to form a fused indole-thiophene system or where an indole-containing starting material is used in a Gewald-type reaction.
The application of MCRs in the synthesis of indole-carbonitrile derivatives is an area of ongoing research and offers significant potential for the rapid generation of molecular diversity.
One-Pot Synthetic Approaches to Indole-Containing Heterocycles
Several established indole syntheses, such as the Fischer, Bischler, and Batcho-Leimgruber methods, can be adapted into one-pot procedures. researchgate.netcreative-proteomics.com For instance, a one-pot Fischer indole synthesis could involve reacting a substituted phenylhydrazine with a ketone or aldehyde, followed by in-situ N-alkylation to yield a 1-substituted indole. Multicomponent reactions (MCRs) represent another powerful strategy for the one-pot synthesis of highly functionalized indoles, where three or more reactants combine in a single vessel to form the final product. researchgate.netmedjchem.com
Table 1: Examples of One-Pot Synthetic Strategies for Indole Derivatives
| Strategy | Description | Key Features |
|---|---|---|
| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole nucleus. chemistryviews.orgcreative-proteomics.com | Can be adapted for one-pot N-alkylation or other functionalizations. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a complex product. rsc.orgresearchgate.net | High efficiency and molecular diversity from simple starting materials. |
| Palladium-Catalyzed Annulation | Cyclization of ortho-alkynyl anilines or similar precursors, often in the presence of a coupling partner. | Provides access to a wide range of substituted indoles. |
| Microwave-Assisted One-Pot Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields in one-pot procedures. researchgate.net | Reduced reaction times and often solvent-free conditions. organic-chemistry.org |
Tandem Processes in the Synthesis of Complex Indole-Fused Systems
Tandem, or domino, reactions are processes in which a single starting material undergoes a series of intramolecular transformations under the same reaction conditions, leading to a significant increase in molecular complexity. nih.gov These processes are highly atom-economical and efficient for constructing complex polycyclic systems. In indole chemistry, tandem reactions are often employed to build fused-ring structures starting from appropriately functionalized indole precursors.
For example, a suitably substituted indole can undergo a sequence of reactions such as a Heck coupling followed by an intramolecular cyclization to form a new ring fused to the indole core. nih.gov Palladium catalysis is frequently used to initiate such cascades. These methods allow for the rapid assembly of 3,4-fused tricyclic indole derivatives from simple starting materials like ortho-iodoanilines and alkynes. nih.gov The indole-5-carbonitrile moiety can serve as a versatile scaffold for these advanced synthetic strategies, enabling the creation of novel and complex heterocyclic architectures. nih.govacs.org
Table 2: Tandem Processes for Indole-Fused Systems
| Tandem Process | Description | Catalyst/Reagents | Resulting System |
|---|---|---|---|
| Heck-Cyclization | An intermolecular Heck reaction followed by an intramolecular C-H activation or cyclization. | Pd(OAc)₂, PPh₃, K₂CO₃ nih.gov | Fused polycyclic indoles. |
| Michael Addition/Cyclization | A base-promoted Michael addition followed by an intramolecular cyclization. acs.org | Strong bases (e.g., K₂CO₃). | N-fused polycyclic indoles. acs.org |
| 1,3-Dipolar Cycloaddition/Ring Opening | Reaction of electrophilic indoles with pyridinium ylides to form indolizines. nih.govacs.org | Base (e.g., K₃PO₄). | Indolizine derivatives. nih.gov |
Catalytic Systems and Reaction Conditions in Indole-Carbonitrile Synthesis
The choice of catalytic system and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of indole derivatives. Both catalysts and external energy sources like microwave irradiation play pivotal roles in modern synthetic strategies.
Role of Acid and Base Catalysts in Indole Formation
Acid and base catalysis are fundamental to many key reactions in indole synthesis.
Acid Catalysts: The classic Fischer indole synthesis relies on Brønsted or Lewis acids to catalyze the cyclization of a phenylhydrazone intermediate. creative-proteomics.com This reaction is one of the most widely used methods for producing the core indole structure. creative-proteomics.com Similarly, the Bischler–Napieralski reaction can employ acidic catalysts for the cyclization of β-phenylethylamines to form indole derivatives. creative-proteomics.com
Base Catalysts: Base-promoted reactions are particularly relevant for the functionalization of the indole ring. The synthesis of this compound from indole-5-carbonitrile is a prime example. In this reaction, a strong base is required to deprotonate the indole N-H proton (pKa ≈ 21 in DMSO). wikipedia.org Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), or n-butyl lithium. wikipedia.orgorgsyn.org The resulting indolide anion is a potent nucleophile that readily reacts with electrophiles like 4-bromobenzyl bromide to form the N-substituted product. orgsyn.org Base-catalyzed methods are also employed in condensation reactions to form 3-substituted indoles. nih.gov
Table 3: Common Catalysts in Indole Synthesis and Functionalization
| Catalyst Type | Example | Role in Reaction |
|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Protonation and cyclization in Fischer indole synthesis. |
| Lewis Acid | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) creative-proteomics.com | Coordination to carbonyls/imines to facilitate cyclization. tandfonline.com |
| Strong Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) orgsyn.org | Deprotonation of indole N-H for N-alkylation. wikipedia.org |
| Transition Metal | Palladium(II) Acetate (Pd(OAc)₂) | C-H activation, cross-coupling, and cyclization reactions. beilstein-journals.org |
Microwave Irradiation and Other Advanced Reaction Conditions
Modern synthetic chemistry increasingly utilizes advanced reaction conditions to improve efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of reactions, including the synthesis of indoles. nih.govtandfonline.com
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields compared to conventional heating methods. tandfonline.commdpi.com This acceleration is due to the efficient and direct heating of the reaction mixture. For the synthesis of indole derivatives, microwave assistance has been successfully applied to classical methods like the Fischer and Bischler syntheses, as well as to cross-coupling and multicomponent reactions. researchgate.netorganic-chemistry.orgtandfonline.com The N-alkylation step to produce this compound could be significantly enhanced under microwave conditions, potentially leading to a faster and cleaner reaction. mdpi.com Many microwave-assisted procedures also offer the advantage of being performed under solvent-free conditions, further enhancing their "green" credentials. organic-chemistry.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave |
|---|---|---|---|
| Bischler Indole Synthesis | Reflux in solvent, several hours. | Solvent-free, 45-60 seconds at 540 W. organic-chemistry.org | Drastic time reduction, improved yields, environmentally friendly. organic-chemistry.org |
| 3-Acyl-5-bromoindole Synthesis | Conventional heating, longer reaction times. | 90-120 °C, 150 W, 15-30 minutes. mdpi.com | Better yields (44-99%), shorter time. mdpi.com |
| Cycloisomerization | Requires catalysts, acids, or bases. | Water as solvent, no added catalysts, 150 °C, 10-20 min. | Green chemistry approach, rapid synthesis. |
Molecular Structure Elucidation and Spectroscopic Characterization
X-ray Crystallography of 1-(4-bromobenzyl)-1H-indole-5-carbonitrile Derivatives
As of the current body of scientific literature, a definitive single-crystal X-ray structure for the specific compound this compound has not been reported. The successful application of this technique requires the preparation of a single crystal of sufficient size and quality, which has not yet been documented. However, analysis of closely related derivatives provides valuable insight into the expected solid-state characteristics.
Studies on analogous compounds, such as 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile, reveal key conformational features that can be extrapolated to the target molecule. In such structures, the indole (B1671886) ring system is typically planar. nih.gov A significant structural parameter is the dihedral angle between the plane of the indole ring and the attached substituted phenyl ring. In the case of 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, this angle is 58.85 (11)°. nih.gov For this compound, the presence of a methylene (B1212753) (-CH₂-) spacer introduces greater rotational freedom. It is anticipated that the solid-state conformation would adopt a V-shape, with a significant twist angle between the indole and bromophenyl moieties to minimize steric hindrance.
In the absence of strong hydrogen bond donors (like an indole N-H), the crystal packing of this compound would likely be governed by weaker intermolecular forces. Analysis of similar crystal structures suggests that π-π stacking interactions are a dominant packing motif. rsc.org These interactions could occur between the electron-rich indole ring of one molecule and the electron-poor bromophenyl ring of a neighboring molecule, or between pairs of indole or bromophenyl rings. Additionally, C-H···π interactions and dipole-dipole interactions involving the polar nitrile group are expected to play a significant role in stabilizing the crystal lattice. The bromine atom may also participate in halogen bonding (C-Br···N or C-Br···π interactions), further influencing the supramolecular assembly.
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the identity and structure of this compound, providing detailed information on the chemical environment of each atom and the nature of the functional groups present.
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The expected chemical shifts for this compound can be predicted based on data from closely related analogs. mdpi.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole, benzylic, and bromophenyl protons. The benzylic protons (-CH₂-) would appear as a characteristic singlet at approximately 5.4-5.6 ppm. The protons of the bromophenyl ring would present as two doublets in a classic AA'BB' system, with signals around 7.5 ppm and 7.2 ppm. The indole protons would resonate in the aromatic region (7.0-8.2 ppm), with their specific shifts and multiplicities determined by their position and coupling to neighboring protons. The H4 proton is expected to be a doublet, H6 a doublet of doublets, and H7 a doublet. The H2 and H3 protons on the pyrrole (B145914) ring would likely appear as doublets near 7.4 ppm and 6.8 ppm, respectively. The H4 proton, being adjacent to the electron-withdrawing nitrile group, would be the most downfield of the indole benzoprotons, appearing as a singlet around 8.1-8.2 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The benzylic carbon (-CH₂-) is expected around 50 ppm. The carbons of the bromophenyl ring would appear in the 120-138 ppm range, with the carbon bearing the bromine atom (C-Br) resonating at approximately 122 ppm. The nitrile carbon (-C≡N) would have a characteristic shift in the range of 118-120 ppm, while the quaternary carbon to which it is attached (C5) would be found near 108 ppm. The remaining indole carbons would resonate between 103 and 138 ppm.
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.15 (s, 1H) | H-4 | 137.5 | Indole C-7a |
| 7.70 (d, 1H) | H-6 | 135.5 | Bromobenzyl C-1' |
| 7.50 (d, 2H) | Bromobenzyl H-3'/H-5' | 132.1 | Bromobenzyl C-3'/C-5' |
| 7.45 (d, 1H) | H-7 | 129.0 | Indole C-2 |
| 7.40 (d, 1H) | H-2 | 128.5 | Indole C-6 |
| 7.15 (d, 2H) | Bromobenzyl H-2'/H-6' | 128.0 | Bromobenzyl C-2'/C-6' |
| 6.80 (d, 1H) | H-3 | 125.5 | Indole C-4 |
| 5.50 (s, 2H) | Benzylic -CH₂- | 122.0 | Bromobenzyl C-4' (C-Br) |
| 119.5 | -C≡N | ||
| 110.5 | Indole C-7 | ||
| 108.0 | Indole C-5 | ||
| 103.0 | Indole C-3 | ||
| 50.5 | Benzylic -CH₂- |
IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band around 2225 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), while the aliphatic C-H stretching of the benzylic -CH₂- group would appear just below 3000 cm⁻¹ (around 2920-2960 cm⁻¹). mdpi.com The spectrum would also feature aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3050 | C-H Stretch | Aromatic (Indole, Phenyl) |
| 2960-2920 | C-H Stretch | Aliphatic (-CH₂-) |
| ~2225 | C≡N Stretch | Nitrile |
| 1605, 1580, 1480, 1450 | C=C Stretch | Aromatic Rings |
| ~1350 | C-N Stretch | Indole Ring / Benzyl-N |
| ~810 | C-H Bend (out-of-plane) | 1,4-disubstituted Phenyl |
| ~650 | C-Br Stretch | Bromo-Aromatic |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
For this compound (C₁₆H₁₁BrN₂), the calculated monoisotopic mass is approximately 310.0109 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z 310 and 312.
The primary fragmentation pathway under electron ionization (EI) is expected to be the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This would lead to two major fragments:
The bromobenzyl cation ([C₇H₆Br]⁺), which would also exhibit the 1:1 isotopic pattern at m/z 169 and 171. This is often the base peak in the spectrum.
The indole-5-carbonitrile radical ([C₉H₅N₂]•) at m/z 141.
| m/z | Assignment | Notes |
|---|---|---|
| 310 / 312 | [M]⁺• (Molecular Ion) | Characteristic 1:1 isotopic pattern due to Bromine. |
| 169 / 171 | [C₇H₆Br]⁺ | Bromobenzyl cation; often the base peak. Results from benzylic C-N cleavage. |
| 141 | [C₉H₅N₂]⁺ | Indole-5-carbonitrile cation. |
| 114 | [C₈H₄N]⁺ | Loss of HCN from the indole-5-carbonitrile fragment. |
| 90 | [C₇H₆]⁺ | Loss of Br• from the bromobenzyl fragment. |
Chemical Reactivity and Reaction Mechanisms of 1 4 Bromobenzyl 1h Indole 5 Carbonitrile
Reactivity Profiles of the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. However, the nature and position of substituents can significantly modulate this reactivity.
The indole nucleus generally undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the Wheland intermediate. nih.govlumenlearning.com The presence of the electron-withdrawing carbonitrile group at the C5 position is expected to deactivate the benzene (B151609) portion of the indole ring towards EAS. Conversely, the N-benzyl group is generally considered to be weakly activating. Given these substituent effects, electrophilic attack is still most likely to occur at the C3 position of the indole ring.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For 1-(4-bromobenzyl)-1H-indole-5-carbonitrile, these reactions would introduce a new substituent at the C3 position.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br2, FeBr3 | 3-bromo-1-(4-bromobenzyl)-1H-indole-5-carbonitrile |
| Nitration | HNO3, H2SO4 | 1-(4-bromobenzyl)-3-nitro-1H-indole-5-carbonitrile |
| Sulfonation | SO3, H2SO4 | This compound-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-acyl-1-(4-bromobenzyl)-1H-indole-5-carbonitrile |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted indoles.
While less common than electrophilic substitution, nucleophilic attack on the indole nucleus can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The carbonitrile group at C5 enhances the electrophilicity of the indole ring, potentially allowing for nucleophilic aromatic substitution (SNAr) reactions, although this is generally difficult on indole itself. More likely is nucleophilic attack at the C2 position, especially after metallation. Directed ortho-metallation (DoM) strategies, where a directing group guides deprotonation to an adjacent position, could potentially be employed. For N-substituted indoles, lithiation often occurs at the C2 position.
| Reaction | Reagents | Expected Product |
| Directed Metallation | n-BuLi, then E+ | 2-E-1-(4-bromobenzyl)-1H-indole-5-carbonitrile (where E is an electrophile) |
| Chichibabin Reaction | NaNH2, liq. NH3 | Potentially 2-amino-1-(4-bromobenzyl)-1H-indole-5-carbonitrile |
This table outlines potential nucleophilic reactions; the feasibility and outcome can be highly dependent on specific reaction conditions.
Transformations of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Partial hydrolysis to an amide is also possible. Reduction of the nitrile group can yield a primary amine.
| Reaction | Reagents | Product |
| Acid Hydrolysis | H2SO4 (aq), heat | 1-(4-bromobenzyl)-1H-indole-5-carboxylic acid |
| Base Hydrolysis | NaOH (aq), heat | 1-(4-bromobenzyl)-1H-indole-5-carboxylic acid |
| Reduction | LiAlH4, then H2O | (1-(4-bromobenzyl)-1H-indol-5-yl)methanamine |
| Partial Hydrolysis | H2SO4 (conc.), cold | 1-(4-bromobenzyl)-1H-indole-5-carboxamide |
This table illustrates common transformations of the nitrile group and their expected products in the context of the target molecule.
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, [3+2] cycloadditions with azides can form tetrazoles. While the indole ring itself can undergo [4+2] cycloadditions, reactions involving the nitrile group are also a possibility for further functionalization. dntb.gov.uaresearchgate.net
| Reaction Type | Reagents | Product Type |
| [3+2] Cycloaddition | NaN3, NH4Cl | 5-(1-(4-bromobenzyl)-1H-indol-5-yl)tetrazole |
| [2+2] Cycloaddition | Alkenes (photochemical) | Azetine derivatives |
This table provides examples of potential cycloaddition reactions involving the nitrile group.
Reactivity of the 4-Bromobenzyl Substituent
The 4-bromobenzyl group has two main sites of reactivity: the benzylic methylene (B1212753) group and the bromine atom on the phenyl ring. The benzylic position is susceptible to free-radical substitution due to the resonance stabilization of the resulting benzylic radical. mnstate.edu The bromine atom can participate in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
| Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-5-carbonitrile derivative |
| Heck Coupling | Alkene, Pd catalyst, base | 1-(4-vinylbenzyl)-1H-indole-5-carbonitrile derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(4-alkynylbenzyl)-1H-indole-5-carbonitrile derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(4-(amino)benzyl)-1H-indole-5-carbonitrile derivative |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), initiator | 1-(bromo(4-bromophenyl)methyl)-1H-indole-5-carbonitrile |
This table summarizes key reactions of the 4-bromobenzyl substituent, highlighting its utility in further molecular elaboration.
Halogen Reactivity in Aromatic Systems (e.g., Suzuki Coupling)
The bromine atom attached to the benzyl (B1604629) group's phenyl ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. This C(sp²)-Br bond is a classic substrate for reactions that form new carbon-carbon bonds, most notably the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.com
For this compound, the Suzuki coupling would involve the reaction of the C-Br bond with various aryl or heteroaryl boronic acids to synthesize a diverse range of 1-(biphenyl-4-ylmethyl)-1H-indole-5-carbonitrile derivatives. The general transformation is depicted below:
General Scheme for Suzuki-Miyaura Coupling of this compound
While specific studies detailing the Suzuki coupling on this exact molecule are not prevalent, the reaction conditions can be reliably inferred from extensive literature on similar aryl bromides. nih.govnih.gov The success of the coupling depends on the careful selection of the palladium source, ligand, base, and solvent system.
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Filter by component type or search for specific reagents.
| Component | Examples | Role in Reaction | Typical Conditions & Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(dppf)Cl₂] | Source of the active Pd(0) species that drives the catalytic cycle. nih.gov | Loading typically ranges from 1-5 mol%. Pre-catalysts are often used for their air stability. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, dppf | Stabilizes the palladium center, influences its reactivity, and facilitates oxidative addition and reductive elimination steps. organic-chemistry.org | Choice of ligand is crucial and depends on the substrate; bulky, electron-rich phosphines are often effective for aryl chlorides and bromides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | Activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step. organic-chemistry.org | An inorganic base is essential for the reaction. The choice can affect yield and reaction time. Aqueous solutions are common. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water, THF | Solubilizes reactants and catalyst; can influence catalyst activity and stability. | Often performed in a mixture of an organic solvent and water to dissolve both the organic substrate and the inorganic base. nih.gov |
| Temperature | Room Temperature to 110 °C | Provides the necessary activation energy for the catalytic steps. | Reactions involving aryl bromides are often heated to ensure a reasonable reaction rate and completion. nih.gov |
Nucleophilic Substitution Reactions on the Benzyl Moiety
The benzyl moiety in this compound presents two primary sites for potential nucleophilic attack: the benzylic carbon (the -CH₂- group) and the carbon atom bonded to the bromine.
The C(sp²)-Br bond on the phenyl ring is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups positioned ortho or para to the leaving group.
The N-benzyl bond (indole-N-CH₂-Ph) is a robust covalent bond. Direct nucleophilic displacement of the indole anion by another nucleophile attacking the benzylic carbon is not a facile or common process under standard conditions. However, the N-benzyl group can be cleaved under specific, often harsh, conditions. These cleavage reactions, while not classic SN2 substitutions, represent a transformation where the N-C bond is broken. Common methods for N-debenzylation include:
Catalytic Hydrogenolysis: Using H₂ gas and a palladium catalyst (e.g., Pd/C), though this can also reduce other functional groups.
Strong Acid: Treatment with strong acids can sometimes effect cleavage.
Oxidative Cleavage: Certain oxidizing agents can remove the benzyl group.
Catalytic Transfer Hydrogenation: Using a hydrogen donor in the presence of a catalyst.
In a related context, palladium-catalyzed debenzylative cross-coupling has been reported for substrates like aryl benzyl sulfides, where the C-S bond is cleaved in a catalytic cycle. organic-chemistry.org This suggests that under specific transition-metal-catalyzed conditions, the N-benzyl bond could potentially be targeted for functionalization, although this is not a conventional nucleophilic substitution.
Mechanistic Investigations of Synthetic Transformations and Derivatizations
The most significant and well-studied transformation involving the reactive halogen of this compound is the Suzuki-Miyaura coupling. Mechanistic studies have established a consensus catalytic cycle that applies to this substrate. wikipedia.orgchemrxiv.org
The process begins with the activation of a palladium(II) precatalyst to the active palladium(0) species. The catalytic cycle then proceeds through three fundamental steps: libretexts.orgmdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate. This is often the rate-determining step of the cycle. libretexts.org This forms a square planar Pd(II) complex, where the benzyl-indole moiety and the bromide are now ligands on the palladium center.
Transmetalation: For this step to occur, the boronic acid (R-B(OH)₂) must first be activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org This boronate then exchanges its organic group (R) with the halide ligand on the Pd(II) complex. The result is a new Pd(II) complex bearing both organic partners (the benzyl-indole group and the R-group from the boronic acid).
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new carbon-carbon bond of the final biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
A schematic representation of the mechanism for this compound.
Computational and Theoretical Chemistry Studies on 1 4 Bromobenzyl 1h Indole 5 Carbonitrile
Quantum Chemical Investigations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov By modeling the electron density, DFT provides a framework for discussing and quantifying chemical reactivity. nih.govscielo.org.mx For complex organic molecules like 1-(4-bromobenzyl)-1H-indole-5-carbonitrile, methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve a reliable balance between accuracy and computational cost. nih.govresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and chemically reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, which is a characteristic feature of indole derivatives. This region represents the most probable site for electrophilic attack. The LUMO is likely distributed across the bromobenzyl moiety and the electron-withdrawing nitrile group, indicating these as the probable sites for nucleophilic attack.
Table 1: Representative Calculated Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
Note: These values are illustrative, based on typical DFT calculations for similar aromatic and heterocyclic compounds, and are not specific experimental results for this molecule.
The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating its charge distribution. nih.gov The map displays color-coded regions of varying electrostatic potential on the molecule's surface. Areas of negative potential (typically red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack. nih.govresearchgate.net
In an MESP map of this compound, the most negative potential would be concentrated around the electronegative nitrogen atom of the nitrile group and, to a lesser extent, the bromine atom. These areas represent the primary sites for electrophilic interactions. chemrxiv.org Conversely, the hydrogen atoms of the indole and benzyl (B1604629) rings would exhibit positive electrostatic potential, identifying them as potential sites for nucleophilic interactions. nih.gov
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov
Local reactivity descriptors, like Fukui functions, identify specific atomic sites within the molecule that are most likely to participate in a reaction. These functions pinpoint the most probable locations for electrophilic, nucleophilic, and radical attacks.
Table 2: Representative Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 1.98 |
| Electronegativity (χ) | (I+A)/2 | 4.215 |
| Chemical Hardness (η) | (I-A)/2 | 2.235 |
| Chemical Softness (S) | 1/(2η) | 0.224 |
| Electrophilicity Index (ω) | χ²/ (2η) | 3.97 |
Note: The values in this table are calculated for illustrative purposes using the data from Table 1.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis investigates the various spatial arrangements (conformers) that a molecule can adopt through the rotation of its single bonds.
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of a specific geometric parameter, typically a dihedral angle. By systematically rotating a bond and calculating the energy at each increment, one can identify low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this compound, a PES scan of the torsional angles involving the CH₂ linker between the indole and bromophenyl rings would reveal the preferred spatial orientation of these two major ring systems relative to one another.
Molecular Modeling and Docking Simulations for Mechanistic Binding
Molecular modeling and docking simulations are powerful tools to elucidate the binding modes of small molecules within the active sites of biological targets like proteins and enzymes. These in silico techniques provide insights into the non-covalent interactions that govern molecular recognition and binding affinity.
Computational docking studies are employed to predict the preferred orientation of this compound when it binds to a biological macromolecule. The indole scaffold is a common motif in many bioactive compounds and is known to interact with various protein active sites. mdpi.com For this compound, the indole ring, the 4-bromobenzyl group, and the 5-carbonitrile group each play a crucial role in establishing interactions with amino acid residues.
Docking algorithms can predict the binding energy, which is a key indicator of the stability of the ligand-protein complex. While specific docking studies for this compound are not widely published, studies on similar indole derivatives suggest that the indole nucleus often participates in hydrophobic interactions and can act as a hydrogen bond donor via the indole NH group, if unsubstituted at that position. nih.gov However, in the case of this compound, the nitrogen is substituted, precluding its role as a hydrogen bond donor. The binding is therefore likely dominated by other types of interactions.
Table 1: Hypothetical Docking Simulation Results of this compound with a Putative Kinase Target
| Parameter | Value (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Binding Energy | -8.5 | LEU25, VAL33, ALA46, LYS62, PHE101 |
| van der Waals Energy | -5.2 | LEU25, VAL33, ALA46, PHE101 |
| Electrostatic Energy | -2.1 | LYS62 |
| Pi-Alkyl Interactions | -1.2 | LEU25, VAL33, ALA46 |
Note: This data is illustrative and based on typical values for similar compounds.
The stability of the ligand-protein complex is determined by a variety of intermolecular forces. For this compound, pi-stacking and hydrogen bonding are of particular interest.
The indole ring and the bromobenzyl group are both aromatic systems capable of engaging in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. mdpi.com These interactions are crucial for the stability of the tertiary structure of proteins and for ligand binding. mdpi.com The bromine atom on the benzyl group can also influence the electronic properties of the aromatic ring, potentially enhancing these stacking interactions. mdpi.com
Hydrogen bonding is another critical interaction. While the indole nitrogen is substituted, the nitrile group (-C≡N) at the 5-position is a potential hydrogen bond acceptor. The nitrogen atom of the nitrile group can form hydrogen bonds with suitable donor residues in the protein, such as the side chains of serine, threonine, or lysine. Theoretical studies on other indole derivatives have highlighted the importance of such interactions for binding affinity and specificity. acs.org
Table 2: Predicted Intermolecular Interactions for this compound
| Interaction Type | Potential Participating Moieties of Ligand | Potential Interacting Amino Acid Residues |
| Pi-Pi Stacking | Indole Ring, Bromobenzyl Ring | PHE, TYR, TRP |
| Hydrogen Bonding | 5-Carbonitrile (acceptor) | SER, THR, LYS, ARG |
| Hydrophobic | Benzyl and Indole Moieties | LEU, ILE, VAL, ALA |
| Halogen Bonding | Bromine Atom | Carbonyl oxygen, electron-rich residues |
Solvation Effects on Molecular Properties and Reactivity
The biological environment is aqueous, and understanding how the solvent affects the properties and reactivity of a molecule is crucial. Solvation models are used to simulate the effect of the solvent on the solute molecule.
Theoretical models of solvation can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solvent-solute interactions, but are computationally expensive. rsc.orgaip.orgImplicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally more efficient. rsc.orgorientjchem.org
For this compound, these models can be used to calculate the free energy of solvation, which indicates the molecule's solubility. The interactions between the solute and solvent molecules can include electrostatic interactions, van der Waals forces, and hydrogen bonding. The presence of the polar nitrile group and the relatively nonpolar indole and bromobenzyl groups suggests that this molecule will have complex solvation behavior in both polar and nonpolar solvents. Theoretical studies on similar indole derivatives have shown that both implicit and explicit models are valuable for understanding their behavior in solution. researchgate.netaip.org
Computational methods, particularly time-dependent density functional theory (TD-DFT), can predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. nih.gov These properties are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism.
By performing TD-DFT calculations in conjunction with solvation models, it is possible to predict how the absorption spectrum of this compound might shift in different solvents. For example, a polar solvent might stabilize the excited state of the molecule differently than a nonpolar solvent, leading to a shift in the absorption maximum. These predictions can be compared with experimental data to validate the computational models and to gain a deeper understanding of the electronic structure of the molecule.
Table 3: Predicted Absorption Maxima (λmax) of this compound in Different Solvents (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Hexane | 1.88 | 285 |
| Chloroform | 4.81 | 290 |
| Ethanol | 24.55 | 298 |
| Water | 80.10 | 305 |
Note: This data is illustrative and serves to demonstrate the expected trend of solvatochromic shifts.
Exploration of Potential Biological Interactions at the Molecular Level
Investigation of Enzyme Inhibition Mechanisms
The indole (B1671886) nucleus is a common feature in many enzyme inhibitors. mdpi.comnih.gov The specific substitutions on 1-(4-bromobenzyl)-1H-indole-5-carbonitrile suggest potential interactions with several classes of enzymes.
Interaction with Specific Enzyme Active Sites (e.g., Xanthine (B1682287) Oxidase, Tyrosinase)
Xanthine Oxidase (XO): This enzyme plays a key role in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. nih.gov Research into novel, non-purine based XO inhibitors has explored various heterocyclic scaffolds. Notably, N-benzyl substituted heterocyclic compounds have shown inhibitory activity. For instance, a study on N-benzyl-1H-1,2,3-triazole derivatives found that (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol was a potent XO inhibitor. researchgate.net This suggests that the bromobenzyl moiety present in this compound could potentially fit into the active site of xanthine oxidase, interacting with key amino acid residues. The bromine atom may form halogen bonds, further stabilizing the enzyme-inhibitor complex.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnih.gov Indole derivatives are intrinsically linked to melanin formation and have been a foundation for designing tyrosinase inhibitors. nih.gov Specifically, indole-based thiosemicarbazones with a benzyl (B1604629) group at the N-1 position have been synthesized and identified as competitive tyrosinase inhibitors. rsc.org Structure-activity relationship (SAR) analyses of these compounds indicated that substitutions on the benzyl ring influence inhibitory potential. rsc.org This strongly supports the potential of the N-(4-bromobenzyl) indole scaffold of the target compound to interact with the copper-containing active site of tyrosinase.
Other Enzymes: The indole-carbonitrile scaffold has also been implicated in the inhibition of other enzymes. For example, derivatives of indole-5,6-dicarbonitrile have been documented as potent, reversible, and competitive inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. nih.gov This highlights the potential of the cyano-substituted indole ring to serve as a pharmacophore for enzyme inhibition.
Biochemical Characterization of Enzyme-Compound Interactions
While direct biochemical data for this compound is unavailable, the inhibitory activities of structurally analogous compounds provide valuable insights. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Kinetic studies on related compounds often reveal the mechanism of inhibition. For example, N-1 and C-3 substituted indole-based thiosemicarbazones were found to be competitive inhibitors of tyrosinase, meaning they bind to the enzyme's active site and compete with the substrate. rsc.org In contrast, some benzochromone derivatives, also investigated as XO inhibitors, displayed a mixed-type inhibition pattern, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. jocpr.com Based on these precedents, it is plausible that this compound could act as a competitive or mixed-type inhibitor, depending on the target enzyme.
Table 1: Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | Example Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|---|---|
| N-Benzyl-1H-1,2,3-triazole | Xanthine Oxidase | (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol | 0.71 | Not specified |
| Indole-based Thiosemicarbazone | Tyrosinase | Derivative 5k (specific structure proprietary) | 12.40 ± 0.26 | Competitive |
| Indole-5,6-dicarbonitrile | Monoamine Oxidase-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | Competitive |
| Indole-5,6-dicarbonitrile | Monoamine Oxidase-B | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 | Competitive |
Receptor Binding Studies and Ligand-Receptor Interactions
The indole scaffold is a versatile pharmacophore for targeting a wide array of cellular receptors, including receptor tyrosine kinases (RTKs), which are pivotal in cellular signaling and cancer progression.
Modulatory Effects on Receptor Activity
Indole derivatives have been extensively investigated as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For instance, certain indole-6-carboxylate derivatives have been designed to target the ATP-binding site of EGFR and VEGFR-2, demonstrating potent anti-proliferative effects. nih.gov Similarly, benzofuran-indole hybrids have been identified as potent and selective EGFR inhibitors. nih.gov These studies suggest that the indole core of this compound could serve as a scaffold to bind within the kinase domain of such receptors. The 4-bromobenzyl group could occupy a hydrophobic pocket, with the bromine atom potentially forming specific halogen bond interactions, a feature increasingly recognized in drug design for enhancing binding affinity and selectivity.
Allosteric Modulation Potential by Indole-Carbonitrile Scaffolds
Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, offers advantages in terms of specificity and safety. nih.gov The indole scaffold is present in compounds known to act as allosteric modulators. While specific studies on indole-carbonitrile scaffolds as allosteric modulators are not prominent, the structural diversity and synthetic tractability of indole derivatives make them attractive candidates for exploring allosteric binding sites. researchgate.net The development of indole-based compounds that can fine-tune receptor signaling without directly competing with the endogenous ligand represents a promising area of investigation.
General Cellular Pathway Modulation (Mechanistic, In Vitro Focus)**
Beyond direct enzyme or receptor inhibition, indole compounds can modulate complex intracellular signaling pathways, often leading to broad cellular effects like cell cycle arrest and apoptosis.
Studies on natural indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have shown that they can deregulate multiple signaling pathways critical for cancer cell survival and proliferation. nih.gov A key pathway targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers. nih.gov By inhibiting this pathway, indole derivatives can suppress cell growth, invasion, and angiogenesis. Furthermore, these compounds are known to modulate the downstream transcription factor NF-κB, which plays a central role in inflammation and cancer. nih.gov
The cytotoxic potential of indole derivatives is often evaluated in vitro against a panel of human cancer cell lines. For example, various indole-acrylonitrile derivatives have demonstrated significant growth inhibition against cell lines from leukemia, non-small cell lung cancer, colon cancer, and breast cancer. mdpi.comnih.gov The mechanism often involves inducing cell cycle arrest, typically at the G2/M phase, and triggering apoptosis (programmed cell death). mdpi.com It is plausible that this compound could exert similar antiproliferative effects by modulating these fundamental cellular pathways.
Table 2: In Vitro Antiproliferative Activity of a Related Indole-Acrylonitrile Compound
Data for 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) from NCI-60 screen.
| Cancer Type | Cell Line | GI50 (µM) |
|---|---|---|
| Leukemia | HL-60(TB) | 0.0866 |
| Non-Small Cell Lung Cancer | NCI-H522 | 0.0244 |
| Colon Cancer | COLO 205 | 0.0913 |
| CNS Cancer | SNB-75 | 0.0898 |
| Renal Cancer | RXF 393 | 0.0866 |
| Breast Cancer | MDA-MB-468 | 0.203 |
In Vitro Studies on Cellular Signaling Pathways (e.g., modulation of cell proliferation pathways)
While direct studies on the effects of this compound on cellular signaling pathways are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into its potential bioactivity. The indole core, particularly when substituted with moieties like a bromobenzyl group, is a common feature in molecules designed to exhibit anti-proliferative effects.
For instance, a study on a series of substituted benzyl-1H-indole-2-carbohydrazides investigated their cytotoxic effects against various cancer cell lines. nih.govmdpi.com One of the compounds, N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide, which shares the N-(4-bromobenzyl)indole core with the subject of this article, demonstrated notable cytotoxicity. mdpi.com The study revealed its ability to inhibit the proliferation of human breast (MCF-7), lung (A549), and colon (HCT) cancer cells in vitro. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of this related compound.
| Cell Line | IC₅₀ (µM) of a Structurally Related Indole Derivative* |
|---|---|
| MCF-7 (Breast Cancer) | Data not specified in abstract |
| A549 (Lung Cancer) | Data not specified in abstract |
| HCT (Colon Cancer) | Data not specified in abstract |
*Data pertains to N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide, not this compound. nih.gov
These findings suggest that the 1-(4-bromobenzyl)indole scaffold has the potential to interact with biological systems and modulate cell proliferation pathways. The precise mechanisms, which could involve inducing cell cycle arrest or apoptosis, would require direct investigation of this compound. nih.govnih.gov
Target Identification through Molecular Probing and Chemical Proteomics
Identifying the specific cellular targets of a bioactive compound is crucial for understanding its mechanism of action. Chemical proteomics offers a powerful set of techniques for this purpose. While there are no published studies applying these methods to this compound, the principles can be readily outlined.
A common strategy involves synthesizing a derivative of the compound that incorporates a reactive or "clickable" handle. For instance, an alkyne or a diazirine group could be added to the core structure. This modified probe can then be introduced to living cells or cell lysates. The probe binds to its protein targets, and a subsequent reaction—such as a copper-catalyzed "click" reaction for an alkyne handle or UV-light activation for a diazirine photo-affinity label—covalently attaches a reporter tag, like biotin. The biotinylated proteins can then be isolated and identified using mass spectrometry. This unbiased approach allows for the simultaneous identification of both primary targets and potential off-targets across the proteome.
Application in Biochemical Assays and Probes
The unique chemical structure of this compound, specifically the indole-carbonitrile scaffold, makes it an attractive candidate for the development of specialized biochemical tools.
Development of Fluorescent Probes Incorporating the Indole-Carbonitrile Scaffold
Indole and its derivatives are well-known for their inherent fluorescent properties and are widely used in the design of small-molecule fluorescent probes. The indole ring system can act as a fluorophore, and its photophysical properties can be fine-tuned by the addition of various substituents.
The carbonitrile (cyano) group, in particular, is a valuable addition to fluorophore design. The inclusion of a cyano group on an indole scaffold can modulate the electronic properties of the molecule, often leading to desirable changes in its absorption and emission spectra. For example, 4-cyanotryptophan, an indole-containing amino acid, is recognized as a useful blue fluorescent probe for biological applications. Research has shown that the indole-carbonitrile scaffold can be a foundation for developing chemosensors capable of detecting specific ions, anions, or neutral species through changes in their fluorescence signals. These probes are valuable in molecular recognition and imaging.
| Indole-Based Scaffold | Application in Probes | Detection Principle |
|---|---|---|
| General Indole | Chemosensors for cations, anions, neutral species | Colorimetric and fluorimetric signal changes |
| Indole-Carbonitrile | Fluorescent nucleoside analogues | Modulation of photophysical properties |
| Indolium Salts | Probes for specific anions (e.g., cyanide) | Fluorescence quenching upon nucleophilic attack |
| Indole-Arylphosphine | Probes for S-nitrosylation in mitochondria | Fluorescence enhancement upon reaction |
Use as Chemical Tools for Elucidating Biological Mechanisms
Building upon its potential as a fluorescent scaffold, this compound could serve as a foundational structure for creating chemical tools to investigate complex biological processes. Once developed into a specific fluorescent probe, it could be employed in a variety of biochemical assays.
For example, a probe derived from this scaffold could be designed to respond to changes in the local cellular environment, such as pH or the presence of reactive oxygen species. Such a tool would allow researchers to visualize these changes in real-time within living cells using fluorescence microscopy. Furthermore, if the compound is found to bind to a specific protein (as could be determined by methods described in 7.3.2), it could be converted into a fluorescent ligand. This ligand could then be used in binding assays to screen for other molecules that compete for the same binding site or to study the localization and trafficking of the target protein within the cell. The versatility of the indole scaffold provides a rich platform for the rational design of such sophisticated chemical tools for biological discovery.
Future Research Directions and Advanced Methodologies for 1 4 Bromobenzyl 1h Indole 5 Carbonitrile
Development of Novel and Efficient Synthetic Routes
The synthesis of 1-(4-bromobenzyl)-1H-indole-5-carbonitrile can be approached through various modern synthetic strategies that prioritize efficiency, sustainability, and automation.
Sustainable Synthesis and Green Chemistry Innovations
Future synthetic strategies for this compound should be guided by the principles of green chemistry to minimize environmental impact. nih.govmdpi.com This involves the use of eco-friendly solvents, catalysts, and energy sources. rsc.orgtandfonline.com Mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a solvent-free alternative to traditional synthesis. rsc.org The Fischer indole (B1671886) synthesis, a classic method for creating indoles, has been successfully adapted to mechanochemical conditions, suggesting a potential green route to analogs of the target compound. rsc.org
Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com The application of MAOS to the synthesis of various indole derivatives has been well-documented and could be adapted for the N-benzylation of an indole-5-carbonitrile precursor. tandfonline.com
To quantify the "greenness" of these potential synthetic routes, various metrics can be employed. These metrics provide a framework for comparing the environmental performance of different chemical processes.
| Green Metric | Description | Potential Application to Synthesis of this compound |
| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | A high atom economy would be sought in the coupling of the 4-bromobenzyl group to the indole-5-carbonitrile core. |
| E-Factor | The ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process. | The use of recyclable catalysts and solvents would significantly lower the E-factor. rsc.org |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product. | Optimizing reaction conditions and minimizing purification steps would reduce the PMI. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | This metric would guide the selection of the most efficient synthetic pathway. nih.gov |
This table is generated based on established green chemistry metrics and their potential application to the synthesis of the target compound.
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, scalability, and reproducibility. mdpi.comnih.gov This technology is particularly well-suited for the synthesis of indole derivatives. mdpi.comnih.govresearchgate.net A potential flow synthesis of this compound could involve the continuous N-alkylation of indole-5-carbonitrile with 4-bromobenzyl bromide in a heated microreactor. mdpi.com
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. nih.gov High-throughput experimentation, enabled by robotic systems, allows for the rapid screening of catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis of the target compound and its analogs. nih.govonlinescientificresearch.com
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Scalability | Limited by reactor size | Easily scalable by extending run time mdpi.com |
| Safety | Potential for thermal runaway in large batches | Improved heat transfer and smaller reaction volumes enhance safety mdpi.com |
| Reproducibility | Can be variable | High reproducibility due to precise control of parameters |
This table provides a comparative overview of batch versus flow synthesis for indole derivatives, with data extrapolated from general findings in the field. mdpi.com
Advanced Computational Approaches
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research.
Machine Learning and Artificial Intelligence in Structure-Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties from their structure. ulster.ac.ukchemrxiv.org For this compound, ML models could be trained on datasets of known indole derivatives to predict a range of physicochemical and biological properties. nih.govresearchgate.net
| Property | Predicted Value |
| Aqueous Solubility (logS) | -4.5 ± 0.8 |
| Octanol-Water Partition Coefficient (logP) | 4.2 ± 0.5 |
| Boiling Point (°C) | 480 ± 25 |
| Melting Point (°C) | 150 ± 15 |
This table presents hypothetical predicted physicochemical properties for this compound based on the application of general machine learning models for organic molecules. Actual values would require specific model training and validation.
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.govjocpr.com For a series of analogs of this compound, QSAR models could be developed to predict their activity against a specific biological target. ijpsi.orgnih.govjocpr.com
Enhanced Sampling Techniques in Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into protein-ligand interactions and conformational changes. nih.govnih.gov To overcome the limitations of classical MD in sampling rare events, enhanced sampling techniques can be employed. frontiersin.orgnih.govacs.orgresearchgate.netacs.org
Metadynamics, for instance, accelerates the exploration of the conformational space by adding a history-dependent bias to the potential energy surface. frontiersin.org This technique could be used to study the binding and unbinding pathways of this compound to a target protein, providing valuable information for drug design. nih.govresearchgate.net
Integration with Chemical Biology and Systems Biology
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.gov Indole-containing compounds are known to play diverse roles in biological systems. nih.govmdpi.com this compound could be explored as a chemical probe to study specific biological processes. Its functional groups offer handles for the attachment of fluorescent tags or other reporter groups, enabling its use in cellular imaging and target identification studies.
Systems biology aims to understand the complex interactions within biological systems. nih.gov By studying the effects of this compound on a cellular or organismal level, it may be possible to elucidate its mechanism of action and identify its molecular targets within the broader biological network.
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of molecules that induce a desired change in a biological system without prior knowledge of a specific molecular target. nih.govotavachemicals.com This approach is particularly valuable for identifying first-in-class medicines. otavachemicals.com A compound like this compound could be incorporated into a phenotypic screening library to be tested across a wide array of cellular models, assessing its effects on processes like cell proliferation, differentiation, or response to stress.
Once a compound demonstrates a desirable phenotypic effect, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed biological response. researchgate.netnih.gov This is essential for understanding the compound's mechanism of action and for guiding further drug development efforts. researchgate.net A variety of experimental strategies can be employed for target deconvolution, each with its own advantages and limitations. nih.govresearchgate.net
Table 1: Key Target Deconvolution Strategies
| Strategy | Description | Key Advantages |
| Affinity-Based Methods | The compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. Captured proteins are then identified by mass spectrometry. | Directly identifies binding partners; widely applicable. |
| Expression Cloning | A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected. The responsible protein is then identified. nih.gov | Effective for identifying targets that are unstable or of low abundance. nih.gov |
| Chemical Proteomics | These methods analyze protein-compound interactions directly in a complex biological sample. Techniques include Drug Affinity Responsive Target Stability (DARTS), which identifies targets based on their increased stability against proteolysis upon ligand binding. nih.govsemanticscholar.org | Allows for target identification in a near-native environment; can be performed without modifying the compound. nih.gov |
| Computational Approaches | Utilizes algorithms and databases to predict potential targets based on the chemical structure of the compound (chemical similarity) or by docking the compound into known protein structures. researchgate.net | Rapid and cost-effective for generating hypotheses and prioritizing targets for experimental validation. researchgate.net |
Proteomic Profiling of Compound-Treated Biological Systems
To gain a deeper, unbiased understanding of the cellular response to this compound, proteomic profiling is an invaluable tool. This approach involves the large-scale analysis of the proteome—the entire set of proteins expressed by a biological system—following treatment with the compound. nih.govnih.gov By comparing the proteome of treated systems to untreated controls, researchers can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions, revealing the pathways modulated by the compound. researchgate.net
The typical workflow involves treating a relevant biological system (e.g., cancer cell lines) with the compound, followed by protein extraction and analysis using high-resolution mass spectrometry. nih.govresearchgate.net This powerful technology can identify and quantify thousands of proteins in a single experiment, providing a global snapshot of the compound's impact. researchgate.net The data generated can help elucidate the mechanism of action, identify potential biomarkers of response, and uncover unexpected off-target effects. nih.gov
Table 2: General Workflow for Proteomic Profiling
| Step | Description | Common Techniques |
| 1. Sample Preparation | Biological systems (e.g., cells, tissues) are treated with the compound. Proteins are then extracted and quantified. | Cell culture, protein lysis, BCA/Bradford assay. |
| 2. Protein Digestion | Proteins are enzymatically digested into smaller peptides, which are more amenable to mass spectrometry analysis. | In-solution or in-gel digestion with trypsin. nih.gov |
| 3. Peptide Separation | The complex mixture of peptides is separated, typically based on physicochemical properties like hydrophobicity. | Nano-liquid chromatography (nano-LC). nih.gov |
| 4. Mass Spectrometry Analysis | Peptides are ionized, and their mass-to-charge ratio is measured. Peptides are then fragmented to determine their amino acid sequence. | Tandem mass spectrometry (MS/MS), e.g., TOF/TOF or Orbitrap. nih.gov |
| 5. Data Analysis | Acquired spectra are matched against protein sequence databases to identify the peptides and their corresponding proteins. Quantitative analysis reveals changes in protein abundance between samples. | Database search algorithms (e.g., Mascot, Sequest), statistical analysis. |
Emerging Research Opportunities for Indole-Carbonitrile Frameworks in Chemical Sciences
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities. nih.govmdpi.com The indole-carbonitrile framework, specifically, represents a promising area for further chemical and therapeutic exploration.
Emerging opportunities for this structural class are diverse. In synthetic chemistry, there is continued interest in developing novel, efficient methods for the synthesis and functionalization of indole-2-carbonitriles and other isomers. mdpi.com This includes leveraging modern cross-coupling reactions like Sonogashira, Suzuki–Miyaura, and Heck to introduce molecular diversity at various positions of the indole ring, thereby creating libraries of new compounds for biological screening. mdpi.com
From a medicinal chemistry perspective, the indole-carbonitrile scaffold is a key component in compounds targeting a variety of diseases. Recent studies have highlighted the potential of indole derivatives as anticancer agents that inhibit tubulin polymerization, as antimicrobial compounds, and as anti-inflammatory molecules. mdpi.comtandfonline.com The cyano (-CN) group is a versatile functional group; it can act as a bioisostere for other groups, participate in hydrogen bonding with protein targets, and serve as a synthetic handle for further chemical modification. Future research can focus on exploring new therapeutic applications for this framework, such as in neurodegenerative diseases or metabolic disorders, and on designing novel derivatives with improved potency and selectivity. mdpi.com
Table 3: Emerging Research Opportunities for Indole-Carbonitrile Scaffolds
| Research Area | Description | Potential Impact |
| Novel Synthetic Methodologies | Development of new catalytic systems and multicomponent reactions to access highly functionalized and structurally diverse indole-carbonitriles. nih.govmdpi.com | Accelerates the discovery of new chemical entities; enables the creation of compound libraries for high-throughput screening. |
| Anticancer Drug Discovery | Design and synthesis of indole-carbonitrile derivatives as inhibitors of novel cancer targets or as agents that overcome drug resistance. mdpi.comtandfonline.com | Provides new therapeutic options for difficult-to-treat cancers. |
| Antimicrobial Agents | Exploration of the indole-carbonitrile framework to develop new agents against drug-resistant bacteria and fungi. eurekaselect.com | Addresses the urgent global health threat of antimicrobial resistance. |
| Chemical Probes & Diagnostics | Functionalization of the indole-carbonitrile scaffold to create fluorescent probes or affinity labels for studying biological processes and identifying new drug targets. | Advances fundamental understanding of biology and aids in target validation. |
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(4-bromobenzyl)-1H-indole-5-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via benzylation of 1H-indole-5-carbonitrile using 4-bromobenzyl bromide. Key parameters include:
- Coupling agents : EDC·HCl and HOBt in DMF/CH₂Cl₂ to activate carboxylic acid intermediates (if applicable) .
- Temperature control : Reactions often proceed at 0°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the product.
- Yield optimization may involve adjusting stoichiometry, solvent polarity, and reaction time.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and aromatic C–H stretches .
- ¹H/¹³C NMR : Assign peaks for the indole core, bromobenzyl group, and nitrile moiety.
Advanced Research Questions
Q. How can regioselectivity challenges during the benzylation of the indole ring be addressed?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitrile) at the indole 5-position to direct benzylation to N1 .
- Catalytic systems : Use phase-transfer catalysts or Lewis acids (e.g., K₂CO₃) to enhance selectivity .
- Computational modeling : DFT calculations to predict reactive sites and transition states.
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Data collection : High-resolution X-ray data (e.g., λ = 0.71073 Å) to minimize absorption errors .
- Software tools : SHELXL for refining disordered atoms or twinned crystals. For example, using the TWIN command in SHELXL to model pseudo-merohedral twinning .
- Validation : Cross-check with Hirshfeld surface analysis and residual density maps.
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes).
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., bromine position) with bioactivity data from analogues .
Q. What methodologies are used to evaluate its stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions .
- Analytical monitoring : HPLC with UV detection (e.g., 254 nm) to track degradation products.
- Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius equations for accelerated stability predictions.
Research Challenges and Future Directions
- Mechanistic studies : Elucidate the role of the bromine substituent in modulating electronic effects via Hammett plots.
- Biological screening : Prioritize assays for kinase inhibition or antimicrobial activity, referencing protocols from indole-carboxamide analogues .
- Green chemistry : Explore solvent-free synthesis or biocatalytic methods to improve sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
